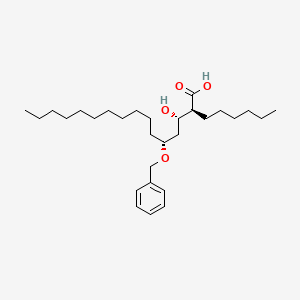

(2S,3S,5R)-5-(benzyloxy)-2-hexyl-3-hydroxyhexadecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide (2S,3S,5R)-5-(benzyloxy)-2-hexyl-3-hydroxyhexadécanoïque est un composé organique complexe caractérisé par sa stéréochimie unique. Ce composé présente de multiples centres chiraux, ce qui en fait un sujet intéressant pour la synthèse stéréosélective et diverses réactions chimiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide (2S,3S,5R)-5-(benzyloxy)-2-hexyl-3-hydroxyhexadécanoïque implique généralement plusieurs étapes, notamment la formation de la chaîne hexyle, l’introduction du groupe benzyloxy et l’établissement des centres chiraux. Les voies de synthèse courantes peuvent inclure :

Formation de la chaîne hexyle : Ceci peut être réalisé par l’utilisation de réactifs de Grignard ou d’autres méthodes d’alkylation.

Introduction du groupe benzyloxy : Cette étape implique souvent l’utilisation d’alcool benzylique et d’une stratégie de groupe protecteur appropriée.

Établissement des centres chiraux : Des techniques de synthèse stéréosélective, telles que la catalyse asymétrique ou les auxiliaires chiraux, sont utilisées pour assurer la configuration correcte à chaque centre chiral.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est cruciale pour maximiser le rendement et la pureté. La chimie en écoulement continu et d’autres techniques avancées peuvent être utilisées pour améliorer l’efficacité et la capacité d’adaptation.

Analyse Des Réactions Chimiques

Types de réactions

L’acide (2S,3S,5R)-5-(benzyloxy)-2-hexyl-3-hydroxyhexadécanoïque peut subir divers types de réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir le groupe hydroxyle en un groupe carbonyle en utilisant des agents oxydants comme le PCC (chlorochromate de pyridinium) ou le réactif de Jones.

Réduction : Le groupe carbonyle peut être réduit à nouveau en un groupe hydroxyle en utilisant des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4).

Substitution : Le groupe benzyloxy peut être substitué par d’autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : PCC, réactif de Jones ou autres agents oxydants.

Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium et d’aluminium (LiAlH4).

Substitution : Nucléophiles tels que les halogénures, les thiols ou les amines.

Principaux produits

Oxydation : Formation d’une cétone ou d’un aldéhyde.

Réduction : Formation d’un alcool.

Substitution : Formation de divers dérivés substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

L’acide (2S,3S,5R)-5-(benzyloxy)-2-hexyl-3-hydroxyhexadécanoïque a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse stéréosélective et la catalyse chirale.

Biologie : Recherché pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme D'action

Le mécanisme d’action de l’acide (2S,3S,5R)-5-(benzyloxy)-2-hexyl-3-hydroxyhexadécanoïque implique son interaction avec des cibles et des voies moléculaires spécifiques. La stéréochimie du composé joue un rôle crucial dans son affinité de liaison et son activité. Il peut interagir avec des enzymes, des récepteurs ou d’autres biomolécules, conduisant à divers effets biologiques. Des études détaillées sur ses cibles et voies moléculaires sont essentielles pour comprendre pleinement son mécanisme d’action.

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide (2S,3S,5R)-3-méthyl-4,4,7-trioxo-3-(1H-1,2,3-triazol-1-ylméthyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylique .

- Acide (2R,3S)/(2R,3R)/(2S,3S)-2,3-dihydroxybutanodioïque .

Unicité

L’acide (2S,3S,5R)-5-(benzyloxy)-2-hexyl-3-hydroxyhexadécanoïque est unique en raison de sa stéréochimie spécifique et de la présence de groupes fonctionnels benzyloxy et hydroxyle.

Propriétés

Formule moléculaire |

C29H50O4 |

|---|---|

Poids moléculaire |

462.7 g/mol |

Nom IUPAC |

(2S,3S,5R)-2-hexyl-3-hydroxy-5-phenylmethoxyhexadecanoic acid |

InChI |

InChI=1S/C29H50O4/c1-3-5-7-9-10-11-12-13-17-21-26(33-24-25-19-15-14-16-20-25)23-28(30)27(29(31)32)22-18-8-6-4-2/h14-16,19-20,26-28,30H,3-13,17-18,21-24H2,1-2H3,(H,31,32)/t26-,27+,28+/m1/s1 |

Clé InChI |

NYMBAVXCWMVOCP-PKTNWEFCSA-N |

SMILES isomérique |

CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)OCC1=CC=CC=C1 |

SMILES canonique |

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OCC1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11825347.png)

![3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid](/img/structure/B11825356.png)

![(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825362.png)

![Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825378.png)

![(3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B11825390.png)

![[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B11825405.png)